![molecular formula C7H9ClO2 B2919022 2-Chlorospiro[2.3]hexane-2-carboxylic acid CAS No. 30152-56-8](/img/structure/B2919022.png)

2-Chlorospiro[2.3]hexane-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

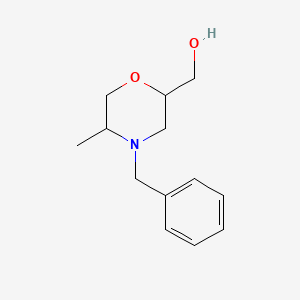

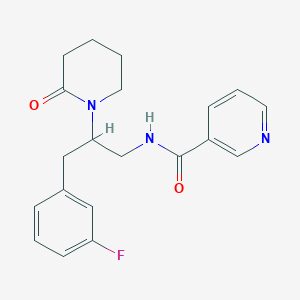

“2-Chlorospiro[2.3]hexane-2-carboxylic acid” is a compound that incorporates a carboxyl functional group . The carboxyl group consists of a carbonyl and a hydroxyl group attached to the same carbon . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives the compound a basic trigonal shape .

Molecular Structure Analysis

The molecular structure of “2-Chlorospiro[2.3]hexane-2-carboxylic acid” is likely to be similar to that of “1-chlorospiro[2.3]hexane-1-carboxylic acid”, which has a molecular weight of 160.6 . The structure includes a carboxyl group, which consists of a carbonyl group attached to an OH .Physical And Chemical Properties Analysis

Carboxylic acids exhibit strong hydrogen bonding between molecules, which results in high boiling points compared to other substances of comparable molar mass . They are generally soluble in organic solvents such as ethanol, toluene, and diethyl ether .Scientific Research Applications

Synthesis and Structural Studies

The addition of carboxylic acid bromides to 2-oxaspiro-[3,2]-hexane leads to the formation of esters of 1-bromomethylcyclopropylcarbinol, showcasing the reactivity and potential for synthesis of related compounds. Additionally, the preparation of 1-chloromethylcyclopropylcarbinol through the addition of HCl to 2-oxaspiro-[3,2]-hexane exemplifies the structural versatility and reactivity of spiro compounds, potentially including 2-Chlorospiro[2.3]hexane-2-carboxylic acid (A. D’yachenko & M. Y. Lukina, 1968).

Ring-Opening Reactions

1,5-Dioxaspiro[3.2]hexanes, closely related to 2-Chlorospiro[2.3]hexane-2-carboxylic acid, undergo ring-opening reactions with various nucleophiles, leading to alpha-substituted-beta'-hydroxy ketones or 2,2-disubstituted oxetanes depending on the nucleophile used. This demonstrates the potential of 2-Chlorospiro[2.3]hexane-2-carboxylic acid in synthetic chemistry for generating structurally diverse compounds (R. Taboada et al., 2003).

Chromophoric Compounds Synthesis

Research on hexeneuronic acids (HexA), which bear some structural resemblance to 2-Chlorospiro[2.3]hexane-2-carboxylic acid, has led to the identification of HexA-derived chromophoric compounds. These findings highlight the potential for 2-Chlorospiro[2.3]hexane-2-carboxylic acid to participate in the formation of chromophoric or fluorescent compounds, useful in various analytical and bioimaging applications (T. Rosenau et al., 2017).

Coordination Polymers and Sensing Applications

Compounds like hexakis(phenylthio)benzene, which feature carboxylic acid groups, have been utilized as phosphorescent sensors for metal ions in water, indicating the potential of 2-Chlorospiro[2.3]hexane-2-carboxylic acid in the development of new sensing materials for environmental or analytical chemistry (M. Villa et al., 2019).

properties

IUPAC Name |

2-chlorospiro[2.3]hexane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClO2/c8-7(5(9)10)4-6(7)2-1-3-6/h1-4H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQNOTVGMTLCPBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)CC2(C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chlorospiro[2.3]hexane-1-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

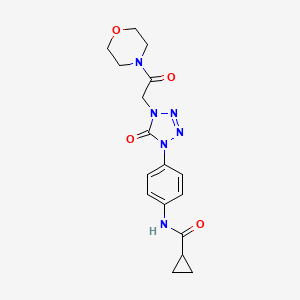

![N-(4-methoxyphenyl)-2-((5-oxo-4-((tetrahydrofuran-2-yl)methyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2918945.png)

![8-(4-ethylphenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2918949.png)

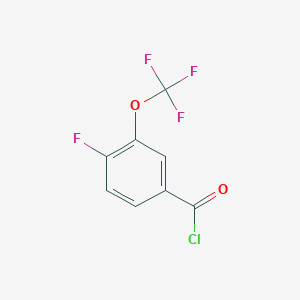

![{1,1-dioxido-4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazin-2-yl}(4-methylpiperidin-1-yl)methanone](/img/structure/B2918959.png)